molecular formula C15H19N5OS2 B4828236 N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B4828236
M. Wt: 349.5 g/mol
InChI Key: WJBFECJUXKVQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of thienyl and triazolyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienyl Derivative: Starting with a thiophene derivative, a cyano group is introduced through a nucleophilic substitution reaction.

    Synthesis of the Triazolyl Derivative: The triazole ring is formed through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The thienyl and triazolyl derivatives are coupled using a suitable coupling agent under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Uniqueness

The uniqueness of N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific structural features, which may confer unique chemical reactivity or biological activity compared to similar compounds. These differences can be crucial for its application in specific scientific or industrial contexts.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[(5-propan-2-yl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS2/c1-4-6-20-13(10(2)3)18-19-15(20)23-9-12(21)17-14-11(8-16)5-7-22-14/h5,7,10H,4,6,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBFECJUXKVQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=C(C=CS2)C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-CYANO-2-THIENYL)-2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.